molecular formula C8H11N3O5S B11295978 5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione

5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11295978
M. Wt: 261.26 g/mol
InChI Key: OUHIGFJRQFWEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with morpholine and sulfonyl chloride under controlled conditions. One common method involves the following steps:

    Starting Material: Pyrimidine-2,4-dione is used as the starting material.

    Sulfonylation: The pyrimidine-2,4-dione is reacted with sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Morpholine Addition: Morpholine is then added to the reaction mixture to form the morpholinosulfonyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4-dione: The parent compound without the morpholinosulfonyl group.

    5-(Methylsulfonyl)pyrimidine-2,4(1H,3H)-dione: A similar compound with a methylsulfonyl group instead of a morpholinosulfonyl group.

    5-(Phenylsulfonyl)pyrimidine-2,4(1H,3H)-dione: A compound with a phenylsulfonyl group.

Uniqueness

5-(Morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H11N3O5S

Molecular Weight

261.26 g/mol

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O5S/c12-7-6(5-9-8(13)10-7)17(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H2,9,10,12,13)

InChI Key

OUHIGFJRQFWEFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC(=O)NC2=O

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.